leghemoglobin I
Description
Properties
CAS No. |
118549-32-9 |
|---|---|
Molecular Formula |
C7H15NO2 |
Synonyms |
leghemoglobin I |
Origin of Product |
United States |
Molecular Biosynthesis and Gene Regulatory Networks of Leghemoglobin I
Heme Moiety Biogenesis and Inter-Symbiont Cooperation
The origin of the heme moiety for leghemoglobin has been a subject of debate, with early research suggesting bacterial synthesis. However, recent evidence strongly indicates that the plant host is the primary contributor to heme synthesis for leghemoglobin . Despite this, a degree of inter-symbiont metabolic interplay and cooperation in heme synthesis within the nodule is also observed .
The plant host's heme biosynthesis pathways are significantly upregulated in infected nodule cells, which are also the sites of apoleghemoglobin synthesis . Enzymes of the heme synthesis pathway, such as coproporphyrinogen III oxidase, δ-aminolevulinic acid dehydratase (ALAD), PBG deaminase, protogen oxidase, and ferrochelatase, are elevated in these cells . For example, studies in soybean and pea nodules showed increased transcripts and activity for these plant enzymes . Glutamate 1-semialdehyde (GSA) aminotransferase, involved in δ-aminolevulinic acid (ALA) synthesis via the C5 pathway, is also strongly induced in soybean nodules, indicating sufficient plant ALA synthesis capacity for leghemoglobin heme formation . Research has demonstrated that plant glutamyl-tRNA reductases (GluTRs), particularly GluTR2, play a major role in coordinating heme biosynthesis by supplying heme for cytoplasmic apoleghemoglobins and providing ALA for bacteroid heme synthesis .
Table 1: Upregulation of Plant Heme Biosynthesis Genes in Nodules
| Gene/Enzyme | Organism | Expression Level in Nodules vs. Roots | References |
| Coproporphyrinogen III oxidase | Soybean, Pea | Highly elevated transcript and activity | |
| δ-Aminolevulinic acid dehydratase (ALAD) | Soybean, Pea | Elevated activity | |
| PBG deaminase | Soybean, Pea | Elevated activity | |
| Protogen oxidase | Soybean, Pea | Elevated activity | |
| Ferrochelatase | Soybean, Pea | Elevated activity | |
| Glutamate 1-semialdehyde (GSA) aminotransferase | Soybean | Strongly induced | |
| GluTR2 | Lotus japonicus | Upregulated (transcript) | |
| GluTR1 | Lotus japonicus | No significant upregulation (transcript) |
While the plant host is the primary source of heme for leghemoglobin, bacteroids also possess a complete heme biosynthetic pathway . Historically, it was thought that the bacterial symbiont synthesized the heme prosthetic group . Early biochemical work indicated that plant nodule tissue could not synthesize heme, while rhizobia could . However, subsequent work countered this, showing plant heme synthesis genes are strongly induced .
The activities of bacteroid enzymes like δ-aminolevulinic acid synthase (ALAS) and δ-aminolevulinic acid dehydratase (ALAD) have been observed in the bacteroid fraction of nodules, with ALAS activity paralleling heme accumulation during nodule development . Although transcriptomic analysis shows that most rhizobial heme biosynthetic genes are generally inhibited or downregulated under symbiotic conditions compared to free-living conditions, bacterial heme synthesis is still required for the expression of the leghemoglobin holoprotein . Mutations in bacterial heme synthesis genes can lead to nodules containing leghemoglobin apoprotein but lacking the heme, highlighting the bacterial contribution, even if indirect, to hololeghemoglobin formation . This suggests that the ultimate formation of the hololeghemoglobin is a product of both symbionts .
Role of Plant Host Heme Biosynthesis Pathways
Post-Translational Assembly of Hololeghemoglobin I
Holothis compound is formed through the post-translational assembly of the plant-derived globin polypeptide chain (apoprotein) and the heme prosthetic group . This assembly occurs in the cytoplasm of the infected plant cells . The heme group, protoporphyrin IX, is bound to an iron atom, which is typically in its ferrous state in vivo and is responsible for oxygen binding . The binding of heme to the nascent globin chains is important for the co-translational folding of the polypeptide and contributes to the stability and half-life of the holoprotein . The synthesis of functional hololeghemoglobin is dependent on the presence of both the apoprotein and the heme moiety .
Transcriptional Regulation of this compound Gene Expression
The transcriptional regulation of this compound gene expression is tightly controlled and is induced upon the establishment of the symbiotic relationship between the legume plant and rhizobia . The derepression of leghemoglobin genes is under the control of Rhizobium or the nodule tissue formed after infection .
Recent research has identified key transcription factors that directly regulate the expression of leghemoglobin genes. The NODULE INCEPTION (NIN) and NIN-like protein (NLP2) transcription factors directly activate the expression of leghemoglobins . These transcription factors bind to a specific promoter motif in leghemoglobin genes, which resembles a "double" version of the nitrate-responsive elements (NREs) targeted by other NLPs . This promoter motif has a conserved orientation and position across legumes . CRISPR knockout of this NRE-like element significantly decreases the expression of the associated leghemoglobin . The regulation of leghemoglobin expression by NIN and NLP2 is crucial for creating the micro-oxic environment necessary for nitrogen fixation, highlighting their important roles in controlling the transition to the nitrogen-fixing state within nodules . This NLP-leghemoglobin module for oxygen buffering is thought to have originated from an ancient pairing of NLPs with non-symbiotic hemoglobins (B146990) that function in hypoxic conditions .
Table 2: Key Transcription Factors Regulating this compound Expression
| Transcription Factor | Family | Role in Leghemoglobin Regulation | Mechanism of Action | References |
| NIN | NIN-like protein | Directly activates leghemoglobin expression | Binds to a "double" nitrate-responsive element (dNRE) in promoters | |
| NLP2 | NIN-like protein | Directly activates leghemoglobin expression | Binds to a "double" nitrate-responsive element (dNRE) in promoters |
Promoter Element Analysis and Transcriptional Activation Mechanisms
The precise transcriptional regulation of this compound genes is mediated by specific promoter elements and the activity of transcription factors. Key players in this activation are the NIN-like protein (NLP) transcription factors, particularly NLP2 and NIN, which directly stimulate leghemoglobin gene expression . These transcription factors bind to a distinct promoter motif that resembles a "double" version of nitrate-responsive elements (NREs). This NRE-like element exhibits conserved orientation and position across various legumes, highlighting its evolutionary significance in symbiotic nitrogen fixation . Experimental evidence, such as CRISPR knockout of this specific NRE-like element, has demonstrated a significant reduction in the expression of the associated leghemoglobin gene, underscoring its critical role in transcriptional activation .
Differential Regulation of this compound Isoform Expression
Legume genomes typically encode a family of leghemoglobin genes, resulting in the production of multiple Lb isoforms or isoproteins . For instance, in Lotus japonicus, three symbiotic hemoglobin genes, LjLb1, LjLb2, and LjLb3, have been identified. These genes exhibit strong and specific expression primarily within root nodules, although low-level expression has also been detected in seedlings . In contrast, their expression is generally undetectable in the roots, leaves, or stems of mature plants .
Studies in Lotus japonicus have quantitatively demonstrated the significantly higher expression of leghemoglobins (Lbs) compared to phytoglobins (Glbs) in young nodules, with Lbs showing normalized relative quantities (NRQ) ranging from 13 to 73 . In soybean, a comprehensive analysis identified seven hemoglobin genes, with symbiosis-associated Lbs (GmLb1-4) being the primary contributors to nodulation and exclusively expressed in nodules . The multiplicity of Lb isoforms in nodules suggests potential functional redundancy or synergistic roles. Indeed, CRISPR/Cas9 knockout studies of Lb genes in Lotus japonicus have revealed that these isoforms function synergistically to maintain optimal nitrogen fixation. The absence of these leghemoglobins leads to premature nodule senescence, highlighting their collective importance . Furthermore, Lb-deficient nodules displayed a substantial reduction (30-50 fold) in heme content, despite similar transcript levels of heme biosynthetic genes, indicating a post-translational regulatory mechanism for heme synthesis .
Spatiotemporal Expression Patterns during Nodule Development and Senescence
Leghemoglobin accumulates to high concentrations in the cytoplasm of infected nodule cells, reaching millimolar levels, preceding the onset of nitrogen fixation . The expression of Lb genes is dynamically regulated throughout nodule development and undergoes a notable down-regulation during nodule senescence . This decline in Lb gene expression has been consistently observed in aging nodules and those subjected to nitrate (B79036) treatment in various legume species, including Medicago truncatula, Lotus japonicus, and soybean .
Nodule senescence is characterized by a rapid decrease in symbiotic nitrogen fixation (SNF) efficiency and is associated with significant proteolytic degradation, to which leghemoglobins are particularly susceptible . The senescence process can be accelerated by environmental factors; for example, excess nitrogen supply leads to an accelerated nodule senescence and the accumulation of green leghemoglobin, a senescent form of the protein . Heme oxygenase 1 (LjHO1) in Lotus japonicus plays an essential role in the degradation of Lb heme, as evidenced by the development of brown rather than green nodules during senescence in ho1 mutants . Although Lbs are predominantly associated with nodules, RNA-sequencing data indicates that their mRNAs can also be detected in roots and pods, suggesting potential additional roles beyond nitrogen fixation .
Hormonal and Environmental Modulators of this compound Gene Expression
The expression of this compound is finely tuned by various hormonal and environmental cues, reflecting the plant's adaptation to its physiological state and external conditions.
Response to Nitrogen Availability (e.g., Nitrate)
Increased nitrate supply can lead to a rise in nitrite (B80452) concentration and acidity within nodules, which in turn correlates with a decrease in leghemoglobin concentration and nitrogenase activity . Nitric oxide (NO) is also known to inhibit the expression of Lb genes . Conversely, treatments with S-nitrosoglutathione (GSNO) and silicon (Si), either individually or in combination, have been shown to significantly enhance Lb levels in soybean nodules. However, the combined application of GSNO and Si paradoxically reduced Lb content compared to GSNO alone, possibly due to the induction of early nodule senescence by transcription factors such as GmNAC039 and GmNAC018 . Maintaining the reduced (functional) state of leghemoglobin (Lb2+) is critical, a process mediated by ferric leghemoglobin reductase (FLbR). Interestingly, the combined GSNO and Si treatment inhibited the expression of FLbR-1 and FLbR-2, which are vital for this reduction process .
Table 1: Differential Sensitivity of Lotus japonicus Lb Isoforms to Nitrate
| Leghemoglobin Isoform | Decrease in mRNA Levels at 0.5 mM Nitrate (%) |
| Lb1 | 62 |
| Lb2 | 53 |
| Lb3 | 34 |
Hypoxia and Microaerobic Environment Sensing
The primary function of leghemoglobin is to facilitate and maintain a microaerobic environment within root nodules, which is essential for the activity of the oxygen-sensitive nitrogenase enzyme . The oxygen concentration within these nodules is kept extremely low, in the nanomolar range . This unique low-oxygen condition serves as a crucial signal for bacteroids, initiating a regulatory cascade that controls the gene expression of the nitrogenase complex and microaerobic respiratory enzymes .
The evolutionary origins of the NLP-leghemoglobin module, responsible for oxygen buffering in nodules, can be traced back to an ancient association between NLPs and nonsymbiotic hemoglobins that function under hypoxic conditions . This suggests a conserved mechanism of oxygen sensing and response underlying both symbiotic and non-symbiotic plant hemoglobin functions.
Abiotic Stress Responses (e.g., Drought, Cadmium)
Abiotic stresses, such as drought and heavy metal contamination, significantly impair symbiotic nitrogen fixation and consequently affect leghemoglobin expression and content . Drought stress, a major abiotic stress, directly contributes to a rapid decline in SNF, largely attributed to a decrease in leghemoglobin content . Quantitative proteomics studies in Medicago truncatula have shown that drought conditions reduce the abundance of proteins involved in SNF, including leghemoglobin .
The plant hormone abscisic acid (ABA) is believed to play a role in modulating leghemoglobin gene expression as part of the plant's drought response mechanism . Heavy metals, such as cadmium (Cd), also exert a detrimental effect on leghemoglobin expression. Specifically, cadmium has been shown to locally down-regulate Lb1 expression in Medicago truncatula, leading to nodule inactivation and compromised biological nitrogen fixation . The stress-induced senescence of legume nodules is directly linked to a decline in leghemoglobin content and activity of key enzymes involved in nitrogen assimilation .
Compound Names and PubChem CIDs
Elucidation of Leghemoglobin I S Molecular Mechanisms of Action
Facilitated Oxygen Diffusion and Buffering in the Nodule Cytosol
Leghemoglobin (Lb) is an oxygen-carrying phytoglobin found in the nitrogen-fixing root nodules of leguminous plants, where it accumulates to millimolar concentrations in the cytoplasm of infected plant cells . Its primary function in this context is to facilitate oxygen diffusion to the endosymbiotic bacteroids . Leghemoglobin efficiently buffers the concentration of free oxygen in the cytoplasm of infected plant cells, maintaining it at an extremely low nanomolar range, typically around 10 nM .
This precise oxygen buffering is crucial because it ensures that the highly oxygen-sensitive nitrogenase enzyme, responsible for atmospheric nitrogen fixation, can operate effectively without being inactivated . Simultaneously, leghemoglobin’s high affinity for oxygen—approximately ten times greater than that of human hemoglobin—and its slow oxygen dissociation rate, enable a high total oxygen flux to support the vigorous aerobic respiration of the bacteroids for ATP production .
Experimental data from leghemoglobin knockout studies in Lotus japonicus have provided strong evidence for its role in oxygen transport and buffering. The absence of symbiotic leghemoglobin synthesis resulted in an increase in nodule free oxygen and a notable decrease in the ATP/ADP ratio, directly demonstrating the protein's importance in maintaining optimal oxygen levels and energy status within the nodule .
Table 1: Key Oxygen Parameters in Legume Nodules
| Parameter | Value/Characteristic | Source |
| Leghemoglobin Concentration | Millimolar | |
| Free Oxygen Concentration | Nanomolar (~10 nM) | |
| Oxygen Affinity (vs. Human Hemoglobin) | ~10 times higher | |
| Oxygen Dissociation Rate | Slow |
Nitrogenase Protection from Oxygen Inactivation
The nitrogenase enzyme, a metalloprotein complex that catalyzes the energetically demanding conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃), is exquisitely sensitive to molecular oxygen (O₂) . Exposure to even trace amounts of oxygen can lead to its irreversible inactivation or denaturation by oxidatively damaging its essential Fe-S cofactors .
Leghemoglobin plays a paramount protective role by maintaining a strictly microaerobic (low oxygen) environment within the infected cells of the root nodule . By rapidly binding to free oxygen, leghemoglobin effectively sequesters it, preventing its direct interaction with and subsequent inhibition of nitrogenase . This buffering action ensures that while oxygen is available for the aerobic respiration of the bacteroids, its concentration in the immediate vicinity of the nitrogenase enzyme remains sufficiently low to preserve its activity . Studies with leghemoglobin knockout mutants have unequivocally shown that in the absence of functional leghemoglobin, nitrogenase expression is eliminated, presumably due to the degradation of the enzyme in the elevated free oxygen conditions .
Contribution to Bacteroid Respiration and Nodule Energy Metabolism
Nitrogen fixation is an immensely energy-intensive biological process, requiring substantial quantities of adenosine (B11128) triphosphate (ATP) . The symbiotic rhizobia, residing as bacteroids within the plant cells of the nodules, are aerobic organisms that generate this ATP primarily through oxidative phosphorylation, a process that necessitates a continuous supply of oxygen .
Research findings highlight the indispensable nature of leghemoglobin in maintaining the nodule's energy status. For instance, studies on Lotus japonicus with inhibited leghemoglobin synthesis revealed a significant decrease in the ATP/ADP ratio within the nodules, indicative of compromised respiration and energy production . This direct evidence underscores leghemoglobin's dual function: safeguarding nitrogenase and actively supporting the high energy demands crucial for effective symbiotic nitrogen fixation .
Table 2: Leghemoglobin's Impact on Nodule Energetics
| Study Type | Leghemoglobin Status | Nodule Free O₂ | ATP/ADP Ratio | Nitrogenase Activity | Source |
| Wild-Type | Active | Nanomolar | Higher | Active | |
| RNAi/Knockout | Abolished/Reduced | Increased | Decreased (2-3 fold) | Eliminated |
Interaction with Reactive Nitrogen and Oxygen Species
Leghemoglobin's influence extends beyond oxygen dynamics, playing a crucial role in managing the levels of reactive nitrogen and oxygen species within the nodule, thereby contributing to cellular homeostasis and mitigating oxidative stress.
Nitric Oxide Homeostasis and Scavenging Mechanisms
Nitric oxide (NO) is a signaling molecule essential for various physiological processes in plants, but its accumulation can be toxic, particularly as a potent inhibitor of nitrogenase activity and a factor inducing nodule senescence . Leghemoglobin (Lb) is a key player in maintaining nitric oxide homeostasis and engaging in scavenging mechanisms within the root nodules .
Modulation of Carbon Monoxide Toxicity
Leghemoglobin exhibits a high affinity for carbon monoxide (CO), akin to other globins like myoglobin (B1173299) and hemoglobin . The binding of carbon monoxide to leghemoglobin has been extensively characterized through various spectroscopic and kinetic studies, which have elucidated details about the ligand geometry and the dynamics of its association and dissociation.
Mitigation of Reactive Oxygen Species Production
Leghemoglobin plays a role in the intricate balance of reactive oxygen species (ROS) within nodules . While its primary function involves oxygen transport and buffering, which inherently limits the free oxygen available for ROS formation, leghemoglobin also contributes to mitigating oxidative stress.
It has been postulated that leghemoglobin helps to prevent the formation of free radicals . Plant hemoglobins (B146990), including leghemoglobin, respond to abiotic stress by scavenging both reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus providing protection to both plant and bacterial cells from potential damage . Conversely, some research suggests that while leghemoglobins are essential for nodule function, their absence can lead to attenuated ROS metabolism, indicating a complex relationship where leghemoglobin's activities might also be indirectly linked to ROS generation pathways . However, the broader consensus points to leghemoglobin's role in maintaining a controlled microenvironment that limits widespread oxidative damage. This is further supported by the upregulation of ROS-detoxifying enzymes, such as superoxide (B77818) dismutases and catalases, in bacteroids, which counteracts ROS generated from processes like leghemoglobin auto-oxidation .
Table 3: Role of Leghemoglobin in Managing Reactive Species
| Reactive Species | Leghemoglobin Interaction | Consequence/Effect | Source |
| Nitric Oxide (NO) | Binds NO (LbNO complex) | Scavenges NO, prevents nitrogenase inhibition | |
| Carbon Monoxide (CO) | Binds CO (LbCO complex) | Mitigates CO toxicity, prevents interference with other heme proteins | |
| Reactive Oxygen Species (ROS) | Contributes to microaerobic conditions; scavenges ROS directly | Prevents oxidative stress, protects cells from damage |
Functional Regulation through Post-Translational Modifications
Phosphorylation Events and Their Impact on Oxygen Binding
Phosphorylation is a key post-translational modification that influences the oxygen-binding affinity of leghemoglobin. Research indicates that the phosphorylation of Leghemoglobin (LegH) can lead to a reduction in its oxygen consumption and disrupt its oxygen sequestration capabilities in vitro . This modification has been observed to occur on specific serine residues within the protein. For instance, in Medicago truncatula Leghemoglobin 1 (LB1), Ser-44 has been identified as a phosphorylation site . Similarly, in Lotus japonicus Leghemoglobin, phosphorylation at Ser-45 has been shown to be particularly effective in disrupting the molecular environment of its oxygen-binding pocket . Another example is Phaseolus vulgaris Leghemoglobin alpha (LBA), where phosphorylation at Ser-46 has a comparable effect . This disruption suggests a regulatory mechanism where phosphorylation alters the structural integrity of the porphyrin ring oxygen binding pocket, thereby influencing the delivery of oxygen to symbiosomes and maintaining the precise oxygen partial pressure necessary for nitrogenase activity .
The following table summarizes key phosphorylation sites and their observed impact on Leghemoglobin:
| Leghemoglobin Isoform (Species) | Phosphorylation Site | Impact on Oxygen Binding | Citation |
| Leghemoglobin 1 (Medicago truncatula) | Ser-44 | Disrupts porphyrin ring oxygen binding pocket, reduced oxygen consumption | |
| Leghemoglobin (Lotus japonicus) | Ser-45 | Compromised oxygen sequestration, structural disruption of oxygen binding pocket | |
| Leghemoglobin alpha (Phaseolus vulgaris) | Ser-46 | Disrupts porphyrin ring oxygen binding pocket, reduced oxygen consumption |
Tyrosine Nitration and its Physiological Significance
Tyrosine nitration is another significant post-translational modification of leghemoglobin, resulting in the formation of 3-nitrotyrosine (B3424624) (NO2-Tyr) . While often considered a marker of nitroxidative stress in other biological systems, in plants, particularly in legume nodules, it appears to have specific biological functions . Leghemoglobin, being an abundant hemeprotein in nodules, is a prominent target for tyrosine nitration .
Key tyrosine residues targeted for nitration include Tyr30, which is identified as the major target, located within the distal heme pocket, and to a lesser extent, Tyr25 and Tyr133/134 . In vitro studies have demonstrated that tyrosine nitration of Lb requires nitrite (B80452) (NO2-) and hydrogen peroxide (H2O2), rather than peroxynitrite, which is less efficient as an inducer . The mechanism involves the formation of oxoferryl Lb, which then generates nitrogen dioxide and tyrosyl radicals, leading to the nitration of tyrosine residues .
The physiological significance of tyrosine nitration on leghemoglobin is multifaceted. It can inactivate the catalytic activity of Lb, potentially influencing its oxygen transport function . Moreover, the formation of 3-nitrotyrosine in Lbs is considered a consequence of active metabolism in functional nodules . This modification may also serve a protective role in the symbiosis by acting as a sink for toxic peroxynitrite, thereby buffering harmful reactive nitrogen species .
The following table outlines the identified tyrosine nitration sites and their implications:
| Leghemoglobin Isoform/Species | Nitration Site(s) | Physiological Impact | Conditions | Citation |
| General Lbs (Soybean, Bean) | Tyr30 (major), Tyr25, Tyr133/134 | Inactivation of catalytic activity; potential protective role by buffering toxic peroxynitrite | Functional nodules, active metabolism | |
| Leghemoglobin alpha (Phaseolus vulgaris) | Tyr31 (major), Tyr26, Tyr134 | Protective role by buffering toxic peroxynitrite, especially under hypoxic conditions | Effective nodules, hypoxic conditions |
Modifications Associated with Nodule Senescence
Nodule senescence is a natural process characterized by a decline in nitrogen fixation, a reduction in soluble protein content, and the degradation of leghemoglobin . During this phase, the characteristic pink color of functional nodules, indicative of active Lb, changes to green due to Lb inactivation and degradation .
Post-translational modifications mediated by reactive nitrogen species play a significant role in the processes leading to nodule senescence. Notably, the level of nitrated leghemoglobin has been observed to decrease during nodule senescence, suggesting that tyrosine nitration is more prevalent in actively functional nodules than in senescing ones . Beyond tyrosine nitration, other nitric oxide (NO)-induced PTMs, such as metal nitrosylation and heme nitration, contribute to the inhibition and eventual degradation of leghemoglobin during senescence . Additionally, cysteine proteases, known markers of legume nodule senescence, may also be targets of NO-mediated PTMs, further contributing to the dismantling of the nodule machinery .
Structural Biology and Biophysical Analysis of Leghemoglobin I in Research
Comparative Structural Homologies with Myoglobin (B1173299) and Other Globins
Leghemoglobin I, like other phytoglobins, is a monomeric protein with a molecular mass of approximately 16 kDa. This stands in contrast to mammalian myoglobin, which is also a monomeric protein (around 16.7 kDa), but differs significantly from hemoglobin, a tetrameric protein of about 64 kDa. Despite these differences in quaternary structure (monomeric vs. tetrameric), this compound shares a fundamental architectural resemblance with myoglobin and other globins: the conserved "globin fold". This characteristic fold is predominantly alpha-helical, typically comprising eight alpha-helices (labeled A through H) that encapsulate a heme prosthetic group, forming a hydrophobic pocket.
However, the structural homology between this compound and mammalian globins does not extend to a high degree of amino acid sequence conservation, with approximately 80% dissimilarity in their sequences. Crucially, this compound possesses a distinct heme-binding pocket, characterized by a unique combination of amino acids that influence its oxygen affinity differently from myoglobin. For instance, soybean leghemoglobin A features a valine at position F7, whereas myoglobin typically has a serine at the analogous position. This specific amino acid substitution impacts the orientation of the proximal histidine side chain, consequently altering the reactivity of the heme iron atom and its oxygen affinity.
Further biophysical analyses using circular dichroism reveal differences in the stability of the heme-protein association. The removal of the heme moiety leads to a smaller decrease in helicity for leghemoglobins (approximately 9%) compared to myoglobin (23%), suggesting a weaker association between the heme and the protein in leghemoglobins. Moreover, the aromatic Soret and visible circular dichroism spectra of leghemoglobin derivatives show an opposite sense to those of myoglobin, indicating that the patterns of protein side chain contacts with the heme differ between these two classes of heme proteins. While the canonical globin fold is generally a 3/3 alpha-helical sandwich, some plant globins, including truncated hemoglobins (B146990), can exhibit a 2/2 alpha-helical sandwich structure. Leghemoglobins, however, primarily adopt the 3/3 myoglobin-like fold.
Table 1: Comparative Structural Features of this compound, Myoglobin, and Hemoglobin
| Feature | This compound | Myoglobin | Hemoglobin |
| Quaternary Structure | Monomeric | Monomeric | Tetrameric |
| Molecular Mass | ~16 kDa | ~16.7 kDa | ~64 kDa |
| Globin Fold | Yes (3/3 alpha-helical) | Yes (3/3 alpha-helical) | Yes (3/3 alpha-helical) |
| Alpha-Helices | Typically 8 (A-H) | Typically 8 (A-H) | Typically 8 (A-H) |
| Sequence Homology | Low with myoglobin/hemoglobin | Low with leghemoglobin | Low with leghemoglobin |
| Heme-Protein Association | Weaker than myoglobin | Stronger than leghemoglobin | - |
| Heme Pocket | Distinct amino acid composition affecting O₂ affinity | Standard, influencing O₂ affinity | - |
| Example Amino Acid Difference (F7) | Valine (e.g., soybean LegHb A) | Serine (e.g., myoglobin) | - |
Table 2: Heme Contribution to Helicity Loss upon Heme Removal
| Protein | Helicity Decrease upon Heme Removal | Reference |
| This compound | ~9% | |
| Myoglobin | ~23% |
The next step is to research and write section 4.2. Relevant search queries from the plan: "this compound heme-iron coordination states functional implications oxygen binding ferrous ferric"
Evolutionary Trajectories of Leghemoglobin I
Phylogenetic Origins of Leghemoglobin I from Non-Symbiotic Hemoglobins (B146990)
The origins of leghemoglobin can be traced back to ancient non-symbiotic hemoglobins (nsHbs) present in the genomes of all plants . These nsHbs are considered evolutionary predecessors of the more specialized symbiotic leghemoglobins . Plant hemoglobins are broadly classified into symbiotic and non-symbiotic types, with nsHbs being found across the plant kingdom, indicating their long evolutionary history and fundamental role in plant life .
The current understanding suggests that symbiotic hemoglobins, including leghemoglobins, evolved from a non-symbiotic hemoglobin precursor . Specifically, it is well-accepted that symbiotic hemoglobins, which are also known as Class II plant hemoglobins, evolved from the Class 2 group of non-symbiotic hemoglobins, which themselves evolved from Class 1 nsHbs . This transition involved a crucial alteration of heme-iron coordination from hexacoordination in ancestral nsHbs to pentacoordination in leghemoglobins, a structural change vital for their oxygen transport function . While nsHbs generally have very high oxygen affinity and are involved in nitric oxide (NO) scavenging or oxygen sensing, leghemoglobins developed moderate oxygen affinity suitable for oxygen delivery in nodules . The high sequence similarity between hexacoordinate and pentacoordinate hemoglobins in plants further supports this evolutionary pathway . Despite evolving from a common ancestor, there is significant dissimilarity in amino acid sequence (approximately 80%) between leghemoglobin and animal hemoglobin, reflecting their distant evolutionary paths .
Co-evolutionary Events with Legume Nodulation (ca. 60 MYA)
The emergence of leghemoglobins is intimately linked to the co-evolution of legumes and their nitrogen-fixing Rhizobium symbionts, a process estimated to have occurred approximately 55-60 million years ago (MYA) . This period marks a significant evolutionary step where the specialized root nodule organ, housing the nitrogen-fixing bacteria, developed . Leghemoglobin's role is critical in these nodules: it buffers the concentration of free oxygen in the infected plant cells to protect the oxygen-sensitive nitrogenase enzyme, while simultaneously supplying sufficient oxygen for the bacteria's respiration .
The development of leghemoglobin production within nodules is a hallmark of this co-evolutionary adaptation. Studies suggest that the genetic material for nodulation, including leghemoglobin, was often recruited from existing DNA, frequently following gene duplication events . Experimental evolution studies have shown that strains of Rhizobia can acquire and progressively improve symbiotic traits, such as nodulation and nodule cell infection, leading to the production of leghemoglobin in the nodules they induce .
Gene Duplication and Diversification within the this compound Gene Family
Gene duplication has been a major driving force in the diversification of the leghemoglobin gene family . An initial gene duplication event, involving a pre-existing non-symbiotic hemoglobin gene, is believed to have given rise to the specialized leghemoglobin gene family even before speciation within the legumes . This was followed by further duplications, leading to the diverse leghemoglobin gene families observed in present-day legumes .
In soybean (Glycine max), for instance, clones containing six leghemoglobin genes have been identified, encompassing two independent DNA regions. One region spans 40 kb and contains four genes (Lba, Lbc1, Lbc3), while another 40 kb region contains two genes (Lbc4, Lbc2) . The presence of two very similar leghemoglobin gene clusters in soybean suggests that the species may have evolved from an ancestral form through genome duplication, specifically tetraploidization . In kidney bean (Phaseolus vulgaris), four leghemoglobin genes are present, suggesting tandem duplications of a primordial plant globin gene occurred before the divergence of Glycine and Phaseolus species . This extensive gene duplication and subsequent diversification allowed for the evolution of multiple leghemoglobin isotypes within a single plant, each potentially with subtle differences in function or expression patterns .
Comparative Genomics and Transcriptomics in Evolutionary Studies
Comparative genomics and transcriptomics are invaluable tools for elucidating the evolutionary history and functional divergence of this compound. By comparing genomic sequences across different legume species and even non-legumes, researchers can trace the duplication events, gene rearrangements, and sequence conservation of leghemoglobin genes and their regulatory elements . For example, comparing the intragenic structure of kidney bean leghemoglobin genes with soybean leghemoglobin genes reveals extensive sequence homologies in both coding and non-coding regions, indicating a shared ancestry .
Transcriptomic studies, which analyze gene expression patterns, provide insights into when and where different leghemoglobin genes are activated. For instance, in alfalfa, differential screening of cDNA libraries revealed two groups of leghemoglobin cDNAs with significant sequence divergence, and transcripts corresponding to both groups are detected shortly after Rhizobium inoculation . Furthermore, research has identified transcription factors like NIN and NLP2 in Medicago truncatula that directly activate the expression of leghemoglobin genes, demonstrating the intricate regulatory networks underlying their symbiotic function . Such analyses help in understanding the adaptive evolution of leghemoglobins in response to the demands of symbiotic nitrogen fixation.
Analysis of Conserved and Divergent Residues in Relation to Function
The function of this compound, primarily its ability to bind oxygen with a high affinity and release it to support bacterial respiration while maintaining a low free oxygen concentration, is dictated by its amino acid sequence and structural properties . Although leghemoglobin shares a common fold with myoglobin (B1173299), it regulates oxygen affinity through a distinct mechanism involving a novel combination of heme pocket amino acids .
Interactions and Integration Within the Nodule Microenvironment
Symbiosome Membrane and Peribacteroid Space Dynamics in Oxygen Management
Within infected plant cells of root nodules, rhizobia differentiate into bacteroids, which are enclosed by a plant-derived symbiosome membrane, forming organelle-like structures called symbiosomes . The peribacteroid space (PBS) exists as the unrestricted interface between the bacterial outer membrane and the plant-derived peribacteroid membrane . Leghemoglobin, including leghemoglobin I, is predominantly located in the plant cell cytosol, not within the peribacteroid space or the bacteroid itself .
Oxygen management by leghemoglobin is a finely tuned process. Oxygenation of leghemoglobin occurs at the plasmalemma level, from where leghemoglobin transports oxygen to the symbiosome membrane . Crucially, oxygen is released from leghemoglobin at the symbiosome membrane. This release is driven by a steep oxygen gradient that exists between the symbiosome membrane and the highly respiring bacteroids within the symbiosome . The symbiosome membrane serves as a critical control point, effectively regulating the exchange of metabolites, including oxygen, between the symbiotic partners . This dynamic ensures that while free oxygen concentration within the infected cells remains in the nanomolar range—a level safe for nitrogenase—a high flux of oxygen is maintained to meet the substantial respiratory demands of the bacteroids for ATP production .
Research indicates that the concentration of leghemoglobin in the root nodules of legumes can range from 1–5 × 104 M, and it can account for up to 40% of the total soluble proteins in effective nodules . This high concentration is a testament to its pivotal role in buffering oxygen levels.
Cross-Talk with Rhizobial Physiological Processes
This compound's primary function in the nodule microenvironment is to reconcile the "oxygen paradox": the need for high oxygen flux for aerobic rhizobial respiration, which generates ATP for nitrogen fixation, versus the extreme oxygen sensitivity of the nitrogenase enzyme . Leghemoglobin achieves this by acting as an oxygen carrier and buffer, efficiently delivering oxygen to the bacteroids while maintaining free oxygen concentrations low enough to protect nitrogenase from irreversible inactivation .
For efficient oxygen transfer to the bacterial respiratory chain, the oxygen affinity of leghemoglobin must be approximately ten times lower than that of bacteroid oxidase . This affinity difference allows for a unidirectional flow of oxygen from the leghemoglobin complex to the actively respiring bacteroids. Leghemoglobin can also influence bacterial gene expression by helping to lower oxygen concentrations in the infection zone, contributing to the microaerobic conditions necessary for the expression of nitrogen fixation (nif) genes .
Beyond oxygen transport, other interactions exist. Nitric oxide (NO) can interact with leghemoglobin, forming nitrosyl-leghemoglobin (Lb2+NO), which is believed to be inactive in oxygen binding . Although NO is known to inhibit nitrogenase activity, low levels of NO might paradoxically help balance nodule functions . Furthermore, plant dehydrin proteins, such as MtCAS31 in Medicago truncatula, have been shown to interact with specific leghemoglobin isoforms like MtLb120-1, protecting them from denaturation under abiotic stresses such as drought. This interaction is crucial for maintaining nitrogenase activity under stressful conditions .
Table 1: Key Interactions of Leghemoglobin with Rhizobial Processes
| Process/Entity | Leghemoglobin Role | Notes |
| Nitrogenase Activity | Protects oxygen-sensitive nitrogenase from denaturation by buffering free oxygen at nanomolar levels. | Nitrogenase is irreversibly inhibited by oxygen. |
| Rhizobial Respiration | Delivers sufficient oxygen to bacteroids for aerobic respiration and ATP synthesis, critical for nitrogen fixation, without allowing free oxygen to accumulate. | Leghemoglobin's oxygen affinity is approximately 10-fold lower than bacteroid oxidase, enabling efficient oxygen release. |
| Bacterial Gene Expression | Contributes to microaerobic conditions in the infection zone, which can influence the regulation of certain bacterial genes, including nif genes. | Supports the expression of genes essential for bacteroid development and nitrogen fixation. |
| Nitric Oxide (NO) Scavenging | Can bind to NO, forming nitrosyl-leghemoglobin. While potentially inactivating the oxygen-binding capacity, low NO levels may balance nodule functions. | NO is an inhibitor of nitrogenase activity. |
| Stress Protection | Specific leghemoglobin isoforms (e.g., MtLb120-1) can be protected by interacting with plant proteins (e.g., dehydrin MtCAS31) under abiotic stress, ensuring continued nitrogenase activity. | This interaction helps maintain symbiotic nitrogen fixation under adverse conditions like drought. |
Impact of Nodule Structure and Diffusion Barriers on this compound Efficacy
The architecture of the legume root nodule plays a critical role in establishing the unique microaerobic environment necessary for nitrogen fixation, with this compound efficacy being directly influenced by these structural features. Mature legume nodules are typically divided into distinct zones: an outer cortex, a central infected zone, and an inner cortex .
A key structural adaptation is the presence of a gaseous diffusion barrier, primarily located in the inner cortex, often at the endodermis . This barrier physically restricts the inward diffusion of atmospheric oxygen into the central infected region where nitrogen fixation occurs . This structural impediment, combined with the high oxygen-binding capacity of leghemoglobin and the vigorous respiration rates of both bacteroids and host mitochondria, collectively maintains the free oxygen concentration in the central infected cells at nanomolar levels .
Nodules possess the remarkable ability to regulate their permeability to oxygen diffusion, thereby controlling the oxygen concentration supplied to the infected cells . This physiological regulation, which can respond rapidly to environmental changes (e.g., in minutes to hours) , complements the developmental regulation of nodule structure. Intercellular air spaces and the presence of glycoprotein (B1211001) occlusions within these spaces in the cortex also contribute to the variable oxygen diffusion barrier, further modulating oxygen supply .
Leghemoglobin acts as a facilitator of oxygen diffusion, enabling the transport of oxygen from the surface of infected cells to the bacteroids, effectively overcoming the inherent diffusion limitations within the dense nodule tissue . Mathematical models of leghemoglobin function often predict that its concentration within the nodule is in excess of what is strictly necessary to facilitate the estimated oxygen flux . This apparent "excess" highlights leghemoglobin's crucial buffering capacity, ensuring a stable, low oxygen environment even under fluctuating conditions and high demand.
The size and age of nodules can also impact leghemoglobin efficacy and nitrogenase activity. Larger nodules, while having higher leghemoglobin content, may exhibit lower nitrogenase activity per unit fresh weight. This could be attributed to more complex internal structures and potentially greater oxygen constraints within larger nodules . For example, in pea nodules, the turnover rate of this compound (Lb I) and Lb II is approximately two days, which is considerably shorter than the lifetime of the effective nodule tissue, implying constant synthesis and degradation to maintain optimal function .
Table 2: Influence of Nodule Structure on this compound Efficacy
| Structural Feature | Role in Oxygen Management | Impact on this compound Efficacy |
| Gaseous Diffusion Barrier | Located in the inner cortex (e.g., endodermis), it physically restricts O₂ influx into the central infected zone. | Creates the initial low-oxygen conditions necessary for leghemoglobin to effectively buffer and transport oxygen. |
| Nodule Permeability Control | Nodules can regulate their permeability to O₂ diffusion through physiological and developmental mechanisms. | Ensures adaptable O₂ supply to meet fluctuating respiratory demands while protecting nitrogenase; directly influences the operational range of leghemoglobin. |
| Dense Nodule Tissue | The packed cellular structure of the nodule creates diffusion limitations for O₂. | Leghemoglobin overcomes these limitations by facilitating O₂ diffusion, ensuring sufficient O₂ delivery to bacteroids even in a microaerobic environment. |
| Intercellular Air Spaces & Glycoprotein Occlusions | Modulate O₂ diffusion by varying the extent of air conduction through the cortex. | Contributes to the variable component of the O₂ diffusion barrier, influencing the overall O₂ availability and thus leghemoglobin's buffering load. |
| Nodule Size and Age | Affects the complexity of the nodule structure and internal O₂ constraints. | Larger, older nodules may show altered nitrogenase activity despite higher leghemoglobin content, suggesting more complex O₂ management challenges or reduced leghemoglobin efficiency per unit tissue in aged nodules. |
Advanced Research Methodologies and Experimental Systems for Leghemoglobin I Study
Genetic Engineering and Molecular Genetic Approaches
Genetic engineering and molecular genetic approaches are fundamental for dissecting the genetic basis of leghemoglobin I expression and function. These techniques allow for precise manipulation of its genes to understand their contributions to SNF and other plant processes.
Gene knockdown and knockout strategies are instrumental in elucidating the necessity and specific functions of this compound in symbiotic nitrogen fixation. RNA interference (RNAi) is a widely adopted method to reduce the expression of target genes.
For instance, in Lotus japonicus, RNAi technology has been successfully employed to abolish symbiotic leghemoglobin synthesis in nodules . Studies demonstrated that knocking down leghemoglobin in Lotus japonicus and Medicago truncatula resulted in increased free oxygen in nodules, decreased ATP/ADP ratios, loss of bacterial nitrogenase protein, and the subsequent absence of symbiotic nitrogen fixation . This directly confirmed leghemoglobin's crucial role in oxygen buffering and transport, proving its indispensability for SNF . Such knockdown experiments typically involve Agrobacterium-mediated hairy root transformation to introduce RNAi constructs . The effectiveness of RNAi in reducing gene expression is often quantified using methods like quantitative real-time PCR (qRT-PCR) .
Targeted mutagenesis is employed to create specific changes in the this compound gene sequence, enabling researchers to investigate the roles of individual amino acid residues or protein domains in its structure, oxygen-binding affinity, and interaction with other molecules. This approach provides detailed insights into the molecular mechanisms underpinning this compound function.
For example, studies on leghemoglobin from Lotus japonicus have utilized site-directed mutagenesis to investigate the impact of specific amino acid changes, such as serine phosphorylation at S45 and S55. Mass spectrometry, in conjunction with molecular modeling, revealed that phosphorylation of Serine 45 (S45) is particularly effective in disrupting the molecular environment of the oxygen-binding pocket, thereby reducing oxygen consumption . This suggests that phosphorylation could be a mechanism regulating leghemoglobin's oxygen-binding capacity during nodulation . CRISPR/Cas9 technology has also been used for targeted mutagenesis, including the disruption of leghemoglobin loci in Lotus japonicus (LjLb1, LjLb2, LjLb3) to generate multi-gene knockouts, providing deeper insights into their synergistic roles in SNF .
Transgenic plant systems serve as powerful tools for studying this compound by allowing its expression in heterologous tissues or in different genetic backgrounds. This enables functional validation and investigation of its roles outside its native context.
Ectopic expression of leghemoglobin in various plant systems has been explored. For instance, the complete soybean leghemoglobin lbc3 gene has been successfully transferred into Lotus corniculatus using Agrobacterium rhizogenes . This resulted in organ-specific expression of the soybean gene in root nodules of the transgenic plants, with the primary transcript being processed and translated into Lbc3 protein at levels comparable to endogenous Lotus leghemoglobin . Another study showed that ectopic expression of soybean leghemoglobin in chloroplasts of transgenic potato plants led to a dwarf phenotype and impaired gibberellin biosynthesis . This highlights potential broader impacts of leghemoglobin expression beyond its direct role in oxygen transport. Furthermore, the use of nodule-specific promoters, like the Vicia faba leghemoglobin promoter pVfLb29, in transgenic hairy roots has been critical for understanding the spatial and temporal regulation of leghemoglobin gene expression within symbiotic tissues and during arbuscule development in mycorrhizal roots .
Targeted Mutagenesis for Functional Site Analysis
Transcriptomic and Proteomic Profiling
Transcriptomic and proteomic analyses provide comprehensive insights into the expression patterns of this compound genes and the characteristics of the this compound protein itself, including its modifications.
Quantitative Real-Time PCR (qRT-PCR) is a standard and highly sensitive method for quantifying gene expression levels of this compound under various physiological conditions, developmental stages, or stress responses.
qRT-PCR has been widely used to analyze the expression patterns of leghemoglobin genes in legumes. For example, the expression of MtLb120-1 in Medicago truncatula was detected specifically in nodules but not in roots or leaves, and its expression was quantified at different inoculation time points using qRT-PCR . Similarly, in soybean, qRT-PCR has been employed to investigate the expression patterns of leghemoglobin (Lb) genes in different tissues and in response to high nitrogen availability . Studies have shown that excess nitrogen significantly suppresses the expression of major leghemoglobin genes like GmLb1-4, which are closely associated with nodule development and nitrogen fixation . Furthermore, qRT-PCR is routinely used to validate the efficiency of gene knockdown strategies (e.g., RNAi) by confirming the reduction in target gene transcripts . The actin gene is frequently used as an endogenous control for normalization in these analyses .
| Gene | Tissue/Condition | Expression Trend (vs. Control) | Reference |
| MtLb120-1 | Medicago truncatula Nodules | Detected, increases with nodule development | |
| MtLb120-1 RNAi | Medicago truncatula Hairy roots | Decreased (vs. GUS RNAi lines) | |
| LjLb1, LjLb2, LjLb3 | Lotus japonicus RNAi Nodules | Significantly different (vs. WT at 14 dpi) | |
| GmLb1-4 | Soybean nodules (excess N) | Significantly suppressed | |
| Lba, FLbR-1, FLbR-2 | Soybean nodules (Si/NO interaction) | Examined |
Mass spectrometry (MS) is an indispensable tool for the precise characterization of this compound proteins, particularly for identifying and quantifying post-translational modifications (PTMs). PTMs can significantly alter protein function, stability, and interactions.
MS analysis has revealed various PTMs on this compound, which can influence its oxygen-binding capacity and stability. For instance, protein tyrosine nitration, yielding 3-nitrotyrosine (B3424624) (NO2-Tyr), has been identified as a PTM on leghemoglobin . Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has been used to target and quantify NO2-Tyr in leghemoglobins, showing that Tyr30 in the distal heme pocket is a major nitration target in most examined leghemoglobins . Nitrated leghemoglobins, including those with nitrated hemes, have been identified in soybean nodules, with MS analysis showing characteristic molecular ions for modified hemes . These findings indicate the production of highly reactive nitrogen species in nodules, suggesting a potential role for leghemoglobins in mitigating nitrosative stress or signaling .
Furthermore, mass spectrometry has been used to identify phosphorylated serine residues in Lotus japonicus leghemoglobin, with S45 and S55 being identified as targets . These phosphorylations were shown to impact oxygen consumption by leghemoglobin . Cell-free protein synthesis systems, combined with LC-MS analysis, have also demonstrated the successful production of soybean leghemoglobins (LegH A, C1, C2, C3) and non-symbiotic hemoglobin with correct amino acid sequences and some native post-translational modifications, including oxidation . This validates these systems for studying leghemoglobin PTMs and functionality. Quantitative mass spectrometry has also been applied to analyze leghemoglobin accumulation in soybean seeds, showing varying levels of globin accumulation in transgenic lines .
Table: Identified Post-Translational Modifications of Leghemoglobin
| Modification Type | Residue(s) | Impact/Context | Detection Method | Reference |
| Tyrosine Nitration | Tyr30 (major), Tyr25, Tyr133 | Indicates nitroxidative stress; role in NO scavenging | LC-MS/MS | |
| Serine Phosphorylation | S45, S55 | Reduces oxygen consumption; potential regulatory role | Mass Spectrometry | |
| Oxidation | Specific sites (LegH C1, C3, nsHb) | Identified in cell-free produced proteins | LC-MS | |
| Heme Nitration | 4-vinyl group of heme | Formation of green derivatives; indicates reactive nitrogen species | MS, NMR, RR |
Immunological Detection and Quantification (e.g., Western Blot, Radioimmunoassay)
Immunological techniques are instrumental in the detection and quantification of this compound (LbI) within complex biological samples, particularly root nodules. Western blotting is a widely employed method for this purpose . The process typically involves separating proteins extracted from cells or tissues via gel electrophoresis, followed by their transfer onto a solid membrane, such as nitrocellulose . LbI is then identified and quantified using specific antibodies, often an anti-leghemoglobin antiserum . To ensure specificity and reduce non-specific binding, these antisera may require pre-exposure to root proteins from the host plant to remove cross-reacting antibodies .
Biochemical and Biophysical Characterization Techniques
A suite of biochemical and biophysical techniques is essential for elucidating the precise functions and properties of LbI, especially its crucial role in oxygen dynamics within the nitrogen-fixing nodule.
The oxygen-carrying and regulatory functions of LbI are primarily investigated through oxygen consumption and binding kinetics assays. The Clark-type oxygen electrode is a robust and widely utilized sensor for measuring dissolved oxygen concentrations and determining oxygen uptake rates . This electrochemical method relies on a platinum cathode and a silver anode separated from the sample by a Teflon membrane, which allows oxygen to diffuse to the electrodes, generating a current proportional to oxygen concentration .
Assays involve calibrating the electrode with air-saturated and oxygen-depleted buffers to define 100% and 0% oxygen saturation, respectively . LbI's oxygen-binding characteristics, such as its affinity for oxygen (K'), can be precisely determined. For instance, soybean leghemoglobin exhibits a high oxygen affinity, with a K' value of approximately 43.5 × 10-9 M . Research has also shown that post-translational modifications, such as serine phosphorylation of recombinant Lb from Lotus japonicus, can significantly reduce its oxygen consumption, highlighting a potential regulatory mechanism for oxygen binding capacity .
Here is a summary of oxygen affinity for different globins:
| Globin Type | K' (Oxygen Affinity) | Notes | Source |
| Soybean Leghemoglobin | 43.5 × 10-9 M | High affinity for oxygen, crucial for maintaining microaerobic conditions in nodules. | |
| Horse Skeletal Myoglobin (B1173299) | 786 × 10-9 M | Lower affinity compared to soybean leghemoglobin. |
Given LbI's integral role in facilitating biological nitrogen fixation by maintaining a microaerobic environment for the oxygen-sensitive nitrogenase enzyme, measuring the activity of enzymes in associated metabolic pathways provides critical functional context . One key area of investigation is heme synthesis. Studies have demonstrated that the activities of several enzymes in the heme synthesis pathway, including coproporphyrinogen oxidase, are significantly elevated in the infected cells of legume nodules, indicating a prominent role for the plant host in synthesizing the heme moiety of LbI . These enzyme activities are typically measured in soluble protein extracts from nodules, often comparing them with uninfected roots or leaves .
Furthermore, LbI contributes to the regulation of reactive oxygen species (ROS) metabolism within nodules. Therefore, assessing the activities of antioxidant enzymes, such as ascorbate (B8700270) peroxidase (APX), monodehydroascorbate reductase (MDAR), dehydroascorbate reductase (DHAR), and glutathione (B108866) reductase (GR), is also a common practice . These enzymes are extracted from nodules in specific buffer conditions and their activities determined using standard spectrophotometric assays . For instance, a study on LbI-deficient Lotus japonicus nodules revealed significant reductions in APX activity but increased MDAR and DHAR activities compared to wild-type plants, suggesting altered ROS metabolism .
Spectroscopic techniques provide atomic-level insights into the electronic structure, spin state, and local environment of the heme iron within LbI, offering mechanistic understanding of its oxygen binding and release.
Mössbauer Spectroscopy: This technique is highly sensitive to the electronic and magnetic states of iron atoms, making it invaluable for studying iron-containing proteins like LbI . Mössbauer spectroscopy can precisely characterize the heme iron's electronic structure and stereochemistry . Studies on soybean leghemoglobin have utilized this technique to discern conformational states of the distal histidine imidazole (B134444) ring and the hydrogen bonding of the oxygen molecule in the oxy-form, as well as distinct conformational states of the proximal histidine imidazole ring in the deoxy-form . The hyperfine parameters obtained from Mössbauer spectra provide detailed information about the local electronic environment around the iron atom and its chemical bonds .
Nuclear Magnetic Resonance (NMR): NMR spectroscopy offers complementary insights into the molecular conformation, dynamics, and ligand interactions of LbI . Specifically, 1H-NMR studies of ferric soybean leghemoglobin have been used to assign hyperfine-shifted resonances to specific groups on the periphery of the heme, including propionate (B1217596) and vinyl side-chains . This allows for the investigation of conformational changes upon ligand binding (e.g., with cyanide, nicotinate, pyridine, or azide) and deprotonation events . NMR can reveal anisotropic unpaired electron spin distribution over the porphyrin ring and provide information about the axial ligand field strength, which is relevant to oxygen reactivity .
Enzyme Activity Measurements of Associated Pathways
Structural Prediction and Modeling Approaches (e.g., Homology Modeling)
Computational structural prediction methods play a crucial role in understanding LbI, especially when experimental three-dimensional structures are not available. Homology modeling, also known as comparative modeling, is the most widely used and accurate approach for predicting the tertiary structure of a protein from its amino acid sequence . This method is based on the fundamental principle that protein structure is more conserved throughout evolution than its amino acid sequence; thus, proteins with high sequence similarity are likely to possess similar 3D structures .
Model Legume Systems for this compound Research
Medicago truncatula is a widely adopted model due to its relatively small genome, amenability to genetic transformation, and well-understood symbiotic relationship with nitrogen-fixing bacteria . Research in Medicago truncatula has been pivotal in identifying key transcription factors, such as NIN and NLP2, which directly activate the expression of leghemoglobin genes and are crucial for nitrogen fixation . Plants lacking these transcription factors exhibit reduced leghemoglobin levels and impaired nodule development .
Lotus japonicus serves as another important model legume system, recognized for its determinate nodule development and genetic resources . It has been instrumental in studying the post-translational modifications of LbI, such as serine phosphorylation, and their impact on oxygen binding capacity . Furthermore, Lotus japonicus has been used to investigate the role of LbI in modulating reactive oxygen species (ROS) metabolism within nodules, providing insights into the broader physiological functions of leghemoglobin beyond oxygen buffering .
Medicago truncatula as a Model System
Medicago truncatula is a widely recognized model legume for studying multi-species mutualisms, particularly the tripartite interactions involving rhizobia and mycorrhizal fungi. Its extensive genomic resources and amenability to genetic manipulation make it an invaluable system for investigating this compound .
Research Methodologies and Experimental Systems:
Genetic and Molecular Studies: M. truncatula is extensively utilized to explore the genetic and molecular underpinnings of the Rhizobium-legume symbiosis, which directly impacts leghemoglobin production and function . The symbiotic association between M. truncatula cultivar Jemalong A17 and Rhizobium meliloti strain 2011 is a commonly used experimental setup .
Mutagenesis and Mutant Analysis: The availability of various mutant resources, including those generated through fast neutron mutagenesis, is crucial for functional genomic studies of individual and tandemly-duplicated genes related to leghemoglobin . Analysis of symbiotic mutants (e.g., non-nodulating, non-fixing, and supernodulating) provides insights into the regulation of nodulation and, consequently, leghemoglobin expression .
Transcriptomic Studies: Transcriptomic analyses in M. truncatula have provided significant insights into how mutualistic partners influence plant gene expression, including genes encoding leghemoglobins .
Transformation Techniques: Agrobacterium tumefaciens-mediated transformation allows for the regeneration of transgenic plants, providing a means to study the spatio-temporal expression of leghemoglobin genes using reporter gene constructs . Hairy root transformation is another effective method employed for gene expression and functional analyses .
Leghemoglobin Diversity: The genome of M. truncatula ecotype A17 (Mtv5.0 genome) contains multiple leghemoglobin (Lb) and phytoglobin (Glb) genes, with up to twelve distinct Lbs (MtLb1 to MtLb12) identified, offering a rich genetic landscape for studying LbI diversity and function .
Lotus japonicus as a Model System
Lotus japonicus stands out as a prominent model legume due to its diploid nature, relatively small genome size, and determinate nodule formation, making it highly amenable for genetic and molecular studies of symbiotic nitrogen fixation and leghemoglobin .
Research Methodologies and Experimental Systems:
Genetic Manipulation and Gene Editing: L. japonicus is particularly well-suited for genetic studies. The CRISPR/Cas9 system has been effectively implemented for precise and efficient editing of symbiotic nitrogen fixation (SNF)-related genes, including the leghemoglobin loci (LjLb1, LjLb2, and LjLb3) .
Knockout Mutants: Researchers have generated single (e.g., lb3), double (e.g., lb13, lb23), and triple (e.g., lb123) leghemoglobin knockout mutants using CRISPR/Cas9. These mutants are instrumental in uncovering the synergistic roles of different leghemoglobin isoforms in symbiotic nitrogen fixation . For instance, triple ljLb mutant knockouts have been obtained through stable transformation, resulting in altered nodule phenotypes .
Hemoglobin Gene Characterization: The L. japonicus genome contains nine hemoglobin genes, encoding three leghemoglobins (Lb1, Lb2, Lb3), two class 1 phytoglobins, two class 2 phytoglobins, and two class 3 phytoglobins . Studies in L. japonicus investigate the regulation of this entire set of hemoglobins (B146990) during nodule development and in response to environmental stresses like nitrate (B79036) and dark conditions .
Transformation Methods: Both stable transformation and transient hairy root transformation methods are utilized in L. japonicus for gene editing and functional analysis, allowing for rapid testing of gene functions in these legumes .
Protein Analysis: Techniques such as Western blot analysis are routinely employed to analyze leghemoglobin protein samples from L. japonicus nodules, providing quantitative and qualitative data on LbI expression .
Soybean (Glycine max) as a Model System
Soybean (Glycine max) is a major agricultural crop and a significant model system for leghemoglobin research, primarily due to the high concentration of leghemoglobin found in its root nodules, which can constitute 30-40% of the total soluble proteins, reaching millimolar concentrations . This abundance facilitates biochemical and functional studies.
Research Methodologies and Experimental Systems:
High-Yield Leghemoglobin Production: The natural abundance of leghemoglobin in soybean nodules provides a rich source for its study. Furthermore, recombinant expression systems have been developed. For example, an E. coli-based cell-free protein synthesis (CFPS) system has successfully produced various soybean leghemoglobin isoforms (LegH A, C1, C2, C3) and non-symbiotic hemoglobins . These synthetically produced proteins retain their heme group and exhibit peroxidase activity, indicating their functional integrity .
Functional Characterization in Heterologous Systems: Expressed soybean leghemoglobin in Escherichia coli is used as a model to investigate its interactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS), shedding light on its antioxidant and detoxifying roles beyond oxygen transport .
Industrial Applications and Safety Assessment: Genetically modified Komagataella phaffii (formerly Pichia pastoris) strains have been developed to produce soy leghemoglobin, particularly the LGB2 coding sequence from Glycine max . This recombinant production is relevant for industrial applications, such as plant-based food products, and extensive safety assessments are conducted on the protein derived from these systems .
Biosynthesis Studies: Research in soybean nodules has focused on the biosynthesis of leghemoglobin, including the characterization of nascent and released peptides and determining the relative rates of synthesis of its major isoforms . This provides insight into the regulation of leghemoglobin production in planta.
Leghemoglobin Isoforms: Soybean is known to express multiple leghemoglobin isoforms. Initially, four types (LegH A, C1, C2, C3) were identified, with a pseudogene also known. More recent studies suggest the presence of five LegHs and two non-symbiotic hemoglobins, with significant sequence conservation among them, particularly between LegH A and LegH C3 which differ by only about 8% .
Compound Names and PubChem CIDs
Future Research Directions and Biotechnological Applications
Strategies for Enhancing Symbiotic Nitrogen Fixation Efficiency in Legumes
Enhancing the efficiency of symbiotic nitrogen fixation in legumes remains a high priority for sustainable agriculture. Leghemoglobin (Lb), including Leghemoglobin I, is critical for regulating oxygen pressure within nodules, a process that is often impaired by excessive nitrogen supply. A significant research gap lies in the comprehensive investigation of the genes responsible for encoding Lb in various legume species. Filling this gap could offer valuable insights for nutrient management and improving legume yield under fluctuating nitrogen availability.
Further research is needed to gain a deeper understanding of the signaling, translocation, and interactions of soil nitrogen throughout nodule development, which are critical for enhancing SNF efficiency. Optimizing nitrogen fixation management is crucial to addressing global protein shortages. Genetic factors that predispose nodules to early senescence and the loss of Lb are targets for elimination, as their removal could significantly increase the efficiency of symbiotic nitrogen fixation in legume nodules.
Certain biological products have shown promise in this area. For instance, studies have indicated that applying mixtures of para-aminobenzoic acid (PABA) and "Nikfan" can increase leghemoglobin content in nodules and enhance the accumulation of biological nitrogen in specific soil types. The intensity of nodule staining, indicative of high leghemoglobin content, has been correlated with increased nitrogen-fixing ability and better plant regrowth in crops like clover and alfalfa.
Table 1: Strategies for Enhancing Legume Symbiotic Nitrogen Fixation
| Strategy Type | Approach | Rationale/Impact |
| Genetic/Molecular | Comprehensive gene investigation for Lb encoding | Provides insights for nutrient management and yield improvement. |
| Elimination of genetic factors causing early nodule senescence and Lb loss | Significantly increases N2 fixation efficiency. | |
| Nutrient Management | Deeper understanding of soil nitrogen signaling and translocation | Crucial for optimizing nodule development and N2 fixation. |
| Bioproduct Application | Use of compounds like PABA and "Nikfan" | Increases leghemoglobin content and biological nitrogen accumulation. |
| Optimize rhizobial inoculants | Enhances nodulation and nitrogen fixation rates. |
Prospects for Engineering Nitrogen-Fixing Capabilities into Non-Leguminous Crops
Extending nitrogen-fixing capabilities to non-leguminous crops, especially cereals, represents a significant biotechnological frontier with the potential to drastically reduce reliance on synthetic nitrogen fertilizers and mitigate their environmental impact. While symbiotic nitrogen fixation is predominantly confined to legumes in agricultural systems, the discovery of hemoglobin-like proteins in non-legumes, such as Parasponia nodules, suggests a broader potential for plant-bacteria nitrogen-fixing associations.
Current research pathways for engineering nitrogen fixation into non-legumes involve three main approaches:
Transfer of Nitrogen Fixation (nif) Genes into Organelles : This approach aims to introduce the bacterial nif genes, which encode the nitrogenase enzyme complex, directly into plant organelles like chloroplasts or mitochondria. The primary challenge lies in the inherent oxygen sensitivity of nitrogenase and the complex biosynthesis pathway that needs to be engineered. Achieving this would require the successful transfer and expression of the complete nitrogenase biosynthetic pathway within cereal crops.
Inducing Root Nodulation in Cereals : This strategy focuses on genetically modifying non-legumes to develop root nodule structures that can host nitrogen-fixing bacteria, similar to legumes.
Exploiting Endophytic Diazotrophs : This involves leveraging naturally occurring nitrogen-fixing microorganisms (diazotrophs) that can live within non-legume plants without causing disease. Certain rhizobial strains, traditionally associated with legumes, have been recognized as endophytes in non-legume roots, suggesting avenues for optimizing these associations.
Table 2: Biotechnological Approaches for Engineering Nitrogen Fixation in Non-Legumes
| Approach | Description | Challenges/Considerations |
| Transfer of nif Genes to Organelles | Direct introduction of bacterial nitrogen fixation (nif) genes into plant organelles (e.g., chloroplasts, mitochondria) to enable nitrogenase production within the plant cell. | Nitrogenase is highly sensitive to oxygen and has a complex biosynthesis pathway requiring many genes. Ensuring functional expression and activity in a plant cellular environment is difficult. |
| Inducing Root Nodulation in Cereals | Genetic modification of non-leguminous crops to form symbiotic root nodules capable of hosting nitrogen-fixing bacteria. | Requires understanding and engineering of complex plant-microbe signaling, nodule organogenesis, and the ability to maintain a microaerobic environment (similar to leghemoglobin's role in legumes) for nitrogenase activity. |
| Exploiting Endophytic Diazotrophs | Enhancing the symbiotic relationship between non-legume crops and naturally occurring nitrogen-fixing microorganisms that colonize internal plant tissues. This includes applying competent rhizobial strains as endophytes. | Optimizing host-endophyte interactions, ensuring efficient nitrogen transfer to the plant, and maintaining the stability of the association under various environmental conditions. |
Leveraging this compound Insights for Plant Stress Tolerance
Recent research highlights the protective role of specific proteins in maintaining leghemoglobin function under stress. For example, the dehydrin protein MtCAS31 in Medicago truncatula has been shown to interact with leghemoglobin MtLb120-1, safeguarding it from denaturation during thermal stress. This interaction contributes to sustaining SNF under drought conditions.
Furthermore, leghemoglobin's role extends beyond oxygen transport in stress response. Studies on Lotus japonicus mutants lacking leghemoglobins (Lb) demonstrated an accumulation of reactive oxygen species (ROS) and nitric oxide (NO) within nodules, indicating increased nitro-oxidative stress. This suggests that leghemoglobins are crucial for maintaining redox homeostasis. Beyond their primary oxygen-binding function, leghemoglobins possess properties that enable them to detoxify organic and inorganic peroxides and peroxynitrite, and regulate/detect nitric oxide concentration. These enzymatic activities, such as peroxidase, NO-dioxygenase, and peroxynitrite isomerase, contribute significantly to the antioxidant defense system within infected nodule cells, particularly when leghemoglobin concentrations are high. Leghemoglobin is also thought to influence broader plant metabolism and defense responses against pathogens.
Deeper Exploration of this compound's Multifunctional Roles beyond Oxygen Transport
While this compound (LbI) is predominantly recognized for its critical role in oxygen buffering and transport to protect the oxygen-sensitive nitrogenase, accumulating evidence suggests a broader spectrum of multifunctional roles.
Key areas for deeper exploration include:
Detoxification Mechanisms : Beyond oxygen binding, LbI contributes to the detoxification of various reactive molecules, including organic and inorganic peroxides and peroxynitrite. This suggests a more expansive role in maintaining cellular health within the nodule environment.
Nitric Oxide (NO) Regulation : LbI is implicated in regulating nitric oxide concentrations, a crucial signaling molecule that can also inhibit nitrogenase activity. Lbs actively scavenge NO and other reactive nitrogen species (RNS), a function that becomes particularly relevant during nodule senescence.
Interactions with Stress Pathways : LbI is thought to modulate unregulated plant protective reactions triggered by the accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during the establishment of symbiosis.
Post-Translational Modifications : Leghemoglobin can undergo tyrosine nitration, specifically at Tyr30 within its heme cavity, through a nitrite (B80452)/peroxide-dependent mechanism. This modification suggests that Lbs may serve as a sink for toxic peroxynitrite, thereby playing a protective role in the symbiotic interaction.
Systems Biology Approaches to Nodule Function and this compound Integration
A systems biology approach offers a holistic framework to understand the complex interplay of molecular components within the legume nodule and the precise integration of this compound within this system. Proteomics studies, particularly in model legumes like Lotus japonicus and Medicago truncatula, have already provided valuable insights into the quantitative expression of proteins, their post-translational modifications (PTMs), and the regulatory mechanisms governing symbiosis. Notably, nodule proteins frequently exhibit a higher incidence of PTMs compared to proteins from other plant organs.
Future research will benefit from integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive models of nodule development and function. Such approaches can elucidate the intricate regulatory networks that control leghemoglobin synthesis, heme biosynthesis and provision, and its dynamic interactions with other nodule components under varying environmental conditions and in response to different rhizobial strains. A deeper understanding of the specific redox-dependent signaling pathways involving reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS) is crucial, given leghemoglobin's established role in maintaining their homeostasis. This integrated approach will be vital for designing more effective strategies to manipulate and optimize symbiotic nitrogen fixation.
Q & A
Basic: What is the primary biochemical role of leghemoglobin I in legume-rhizobia symbiosis?
Advanced: How can site-directed mutagenesis elucidate the oxygen-binding kinetics of this compound under varying nodule microenvironments?
Methodological Answer:
this compound (LegHb I) facilitates oxygen transport in root nodules while maintaining microaerobic conditions for nitrogenase activity. Basic studies often employ UV-Vis spectroscopy to confirm its oxygen-binding capacity via absorbance peaks at 418 nm (oxyferrous form) and 556 nm (deoxyferrous form) . For advanced investigations, site-directed mutagenesis can target conserved residues (e.g., distal His70 or proximal Leu62) to assess oxygen affinity changes. Experimental design should include:
- Hypothesis-driven mutagenesis : Focus on residues implicated in heme-pocket dynamics.
- Kinetic assays : Use stopped-flow spectroscopy to measure oxygen association/dissociation rates under controlled O₂ tensions (e.g., 0.1–5 μM, mimicking nodule conditions).
- Data validation : Cross-reference results with circular dichroism (CD) to confirm structural integrity post-mutation .
Basic: What spectroscopic techniques are used to characterize this compound’s heme coordination?
Advanced: What contradictions exist in crystallographic data on this compound’s tertiary structure, and how can multi-angle light scattering resolve these discrepancies?
Methodological Answer:
Basic characterization relies on electron paramagnetic resonance (EPR) to detect Fe³⁺ spin states and resonance Raman spectroscopy to identify heme-ligand vibrations (e.g., Fe-O₂ stretching at ~1,100 cm⁻¹) . Advanced studies addressing crystallographic inconsistencies (e.g., variable loop conformations in PDB entries 1FSL vs. 2GDM) should:
- Employ solution-state techniques : Small-angle X-ray scattering (SAXS) or multi-angle light scattering (MALS) to assess oligomeric states in solution, which may differ from crystal packing artifacts.
- Compare environmental conditions : Analyze structures under pH 5.5–6.5 (nodule-like acidity) versus neutral pH to identify pH-dependent conformational shifts.
- Integrate molecular dynamics simulations : To model loop flexibility and validate experimental observations .
Basic: How does this compound expression correlate with nodule development stages?
Advanced: What transcriptional regulators control this compound’s spatiotemporal expression, and how can chromatin immunoprecipitation (ChIP) identify their binding motifs?
Methodological Answer:
Basic studies quantify LegHb I mRNA via qPCR or RNA-seq across nodule zones (infection zone vs. fixation zone). Advanced research requires:
- Promoter analysis : Clone LegHb I’s 5′ regulatory region into reporter vectors (e.g., GFP-fused) for transient expression in hairy roots.
- ChIP-seq : Use antibodies against transcription factors (e.g., NIN or NLP) to identify binding sites.
- CRISPR/Cas9 mutagenesis : Knock out candidate regulators (e.g., LjNIN in Lotus japonicus) and phenotype nodules for LegHb I depletion .
Basic: What is the evolutionary conservation of this compound compared to animal hemoglobins?
Advanced: How can phylogenetic analysis resolve functional divergence between this compound isoforms and symbiosis-specific hemoglobins in non-legumes?
Methodological Answer:
Basic comparisons use BLASTp to identify conserved residues (e.g., proximal His in heme coordination). Advanced approaches involve:
- Phylogenetic tree construction : Align LegHb I sequences from Fabaceae with non-symbiotic hemoglobins (nsHbs) using MEGA-X.
- Positive selection analysis : Apply CodeML (PAML suite) to detect sites under diversifying selection (e.g., ω = dN/dS >1).
- Functional assays : Express ancestral LegHb I variants (resurrected via gene synthesis) in E. coli and measure O₂ affinity to trace evolutionary adaptations .
Basic: How do oxidative stress conditions impact this compound stability?
Advanced: What redox-sensitive residues mediate this compound’s peroxidase-like activity, and how can kinetic modeling predict ROS scavenging efficiency?
Methodological Answer:
Basic assays expose purified LegHb I to H₂O₂ and monitor heme degradation via spectrophotometry. Advanced studies should:
- Identify redox-active residues : Use mass spectrometry to detect sulfenylation (Cys-SOH) or nitration (Tyr-NO₂) post-oxidative treatment.
- Kinetic modeling : Fit stopped-flow data to a Michaelis-Menten framework to calculate catalytic efficiency (kcat/Kₘ) for ROS scavenging.
- In planta validation : Express LegHb I mutants (e.g., Cys89Ala) in Medicago truncatula and measure nodule ROS levels using H₂DCFDA fluorescence .
Basic: What are the challenges in purifying this compound without heme loss?
Advanced: How can immobilized metal affinity chromatography (IMAC) optimize the yield of holo-leghemoglobin I from bacterial expression systems?
Methodological Answer:
Basic purification often results in apoprotein due to heme dissociation during lysis. Advanced protocols recommend:
- Heme supplementation : Add δ-aminolevulinic acid (ALA) to bacterial cultures to enhance heme biosynthesis.
- IMAC optimization : Use Ni²⁺-NTA columns with a dual His-tag (N- and C-terminal) to improve holo-protein retention.
- Validation : Check heme occupancy via pyridine hemochrome assay (A550/A525 ratio >1.2 indicates >90% holo-form) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
